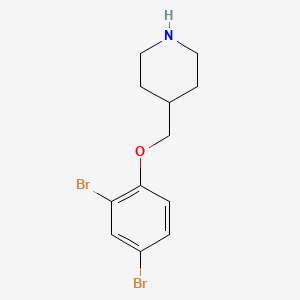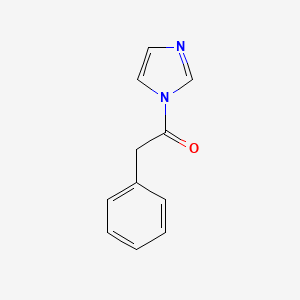
1-(1H-Imidazol-1-yl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Imidazol-1-yl)-2-phenylethanone is an organic compound that features an imidazole ring attached to a phenyl group through an ethanone linkage. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-(1H-Imidazol-1-yl)-2-phenylethanone typically involves the reaction of imidazole with a phenyl ethanone derivative. One common method is the condensation reaction between imidazole and phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at elevated temperatures .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-(1H-Imidazol-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Applications De Recherche Scientifique
1-(1H-Imidazol-1-yl)-2-phenylethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1H-Imidazol-1-yl)-2-phenylethanone involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential metabolic pathways in microorganisms, leading to their death . In cancer cells, the compound can interfere with signaling pathways that regulate cell growth and division, inducing apoptosis .
Comparaison Avec Des Composés Similaires
1-(1H-Imidazol-1-yl)-2-phenylethanone can be compared with other imidazole derivatives such as:
4-(1H-Imidazol-1-yl)benzaldehyde: This compound has a similar imidazole ring but is attached to a benzaldehyde group.
1-(4-Methoxyphenyl)-1H-imidazole: This derivative features a methoxy group on the phenyl ring and is used in catalytic processes and as a precursor for various pharmaceuticals.
2-(1H-Imidazol-1-yl)ethanol: This compound has an ethanol group attached to the imidazole ring and is used in the synthesis of polymers and as a solvent.
The uniqueness of this compound lies in its ethanone linkage, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1-imidazol-1-yl-2-phenylethanone |
InChI |
InChI=1S/C11H10N2O/c14-11(13-7-6-12-9-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Clé InChI |
ZKDFUMIDVJJJNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B12829492.png)
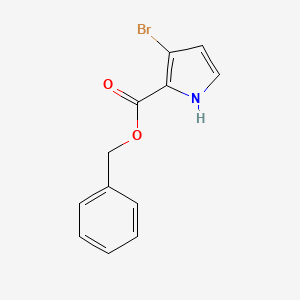

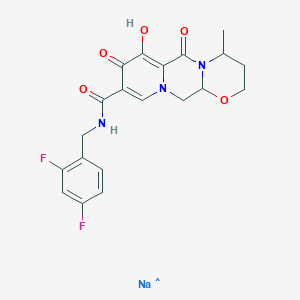
![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)


![5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]](/img/structure/B12829543.png)
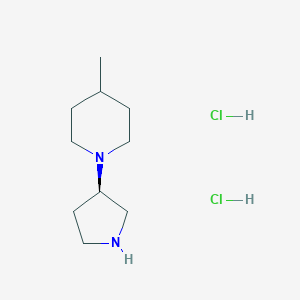

![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
![S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine](/img/structure/B12829580.png)
